molecular formula C51H69N11O11S2 B10848387 D-Phe-Cys-Tyr--Trp-Lys-Thr-Pen-Thr-NH2

D-Phe-Cys-Tyr--Trp-Lys-Thr-Pen-Thr-NH2

Katalognummer: B10848387
Molekulargewicht: 1076.3 g/mol
InChI-Schlüssel: VSEYLDNPHYTJMJ-AVTOYXFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH₂ (abbreviated as CTP-NH₂ in some studies) is a cyclic octapeptide with a disulfide bridge between Cys² and Pen⁷, conferring structural rigidity and selectivity for mu-opioid receptors (MORs) . Nuclear magnetic resonance (NMR) studies reveal a β-turn conformation stabilized by intramolecular hydrogen bonds, which is critical for its high MOR affinity and antagonist activity . It exhibits exceptional selectivity for MORs over delta-opioid receptors (DORs) and somatostatin receptors, with an IC₅₀ ratio (DOR/MOR) exceeding 4,800 .

Eigenschaften

Molekularformel

C51H69N11O11S2

Molekulargewicht

1076.3 g/mol

IUPAC-Name

(4S,7R,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C51H69N11O11S2/c1-27(63)40(43(54)66)60-50(73)42-51(3,4)75-74-26-39(59-44(67)34(53)22-29-12-6-5-7-13-29)48(71)57-37(23-30-17-19-32(65)20-18-30)46(69)58-38(24-31-25-55-35-15-9-8-14-33(31)35)47(70)56-36(16-10-11-21-52)45(68)61-41(28(2)64)49(72)62-42/h5-9,12-15,17-20,25,27-28,34,36-42,55,63-65H,10-11,16,21-24,26,52-53H2,1-4H3,(H2,54,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,60,73)(H,61,68)(H,62,72)/t27-,28-,34-,36+,37+,38+,39+,40+,41-,42+/m1/s1

InChI-Schlüssel

VSEYLDNPHYTJMJ-AVTOYXFISA-N

Isomerische SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Kanonische SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Initial Amino Acid Loading

The synthesis begins with a 2-chlorotrityl chloride (CTC) resin or Rink amide resin to anchor the C-terminal amide. CTC resin is preferred for acid-labile side-chain protections, enabling mild cleavage conditions (1–3% TFA in DCM) to minimize premature deprotection. For example:

  • Loading efficiency : CTC resin achieves >95% loading with Fmoc-Thr(tBu)-OH in DCM/DIPEA.

  • Capping : Unreacted sites are blocked with methanol to prevent truncation byproducts.

Fmoc-Based Chain Elongation

Sequential coupling of Fmoc-protected amino acids follows standard SPPS protocols:

  • Activation : HBTU/TBTU with DIPEA in DMF.

  • Coupling time : 1–2 hours per residue, extended for sterically hindered residues (e.g., Pen).

  • Deprotection : 20% piperidine in DMF (2 × 5 min).

Critical Modifications for Challenging Residues:

  • Penicillamine (Pen) : Fmoc-Pen(Trt)-OH or Fmoc-Pen(Acm)-OH is used to protect the β-thiol. Trt offers rapid TFA cleavage, while Acm enables orthogonal disulfide formation.

  • Cysteine (Cys) : Fmoc-Cys(Trt)-OH minimizes racemization (<3%) compared to Fmoc-Cys(Dpm)-OH (6.8%).

  • D-Trp : Coupled as Fmoc-D-Trp(Boc)-OH to prevent indole oxidation.

Disulfide Bond Formation

Orthogonal Protection Strategy

Two thiol-protecting groups enable regioselective cyclization:

Protecting GroupCleavage ConditionStability During SPPS
Trt95% TFALabile to 1% TFA
AcmI₂/Tl(CF₃CO₂)₃Stable to TFA

Example Protocol :

  • Global Deprotection : Cleave peptide from resin with TFA/water/TIS (95:2.5:2.5, 2 h).

  • Selective Acm Removal : Treat with iodine (0.05 M in MeOH/H₂O) for 15 min to form the Cys-Pen disulfide.

Oxidation Methods

MethodConditionsYield
Air Oxidation0.1 M NH₄HCO₃, pH 8, 24–48 h60–70%
Iodine0.06 M I₂ in MeOH/H₂O, 15 min>90%
Tl(CF₃CO₂)₃1.2 eq in TFA, 5–18 h85%

Key Finding : Iodine oxidation achieves near-quantitative cyclization but risks iodinating Tyr/Trp. Tl(CF₃CO₂)₃ is preferred for acid-sensitive sequences.

Purification and Characterization

HPLC Purification

  • Column : C18, 250 × 10 mm, 5 µm

  • Gradient : 20–50% MeCN in 0.1% TFA over 40 min

  • Purity : >95% after two rounds

Analytical Data

  • Mass Spectrometry : [M+H]⁺ calc. 1258.4, observed 1258.5.

  • NMR : Type II' β-turn at Tyr³-D-Trp⁴-Lys⁵-Thr⁶ confirmed by NOE correlations.

Challenges and Optimizations

Epimerization Control

  • C-Terminal Cys : Using Fmoc-Cys(Thp)-OH reduces racemization to 0.74% vs. 3.3% for Fmoc-Cys(Trt)-OH.

  • Coupling Temperature : 0–4°C for D-Trp and Pen residues.

Aggregation Mitigation

  • Pseudoproline Dipeptides : Incorporate Thr-Ser(ψMe,Mepro) to disrupt β-sheet formation.

  • Solvent System : DMF/DCM (1:1) enhances solubility of hydrophobic segments.

Comparative Analysis of Synthetic Routes

ParameterSPPS (Fmoc)Fragment Condensation
Yield (Overall)15–20%8–12%
Purity (Crude)60–70%40–50%
Cyclization Efficiency>90%75–85%

Applications and Derivatives

  • Pharmacological Use : CTP-NH2 exhibits >4,000-fold selectivity for μ-opioid receptors (IC₅₀ = 3.5 nM).

  • Analog Synthesis : Substituting Pen with Cys yields [Cys³, Cys⁷]-CTP, which retains 80% activity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 übt seine Wirkung aus, indem es an Mu-Opioid-Rezeptoren bindet und so die Wirkung von endogenen Opioiden blockiert. Diese Interaktion verhindert die Aktivierung nachgeschalteter Signalwege, die Schmerz und Belohnung vermitteln. Die hohe Selektivität der Verbindung für Mu-Opioid-Rezeptoren macht sie zu einem wertvollen Werkzeug zur Untersuchung der Opioidrezeptorfunktion und zur Entwicklung neuer Opioid-Antagonisten.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Mu-Opioid Receptor Antagonism

CTOP is primarily recognized for its role as a selective antagonist of mu-opioid receptors. Research indicates that CTOP effectively increases potassium conductance in neurons, which suggests its potential in modulating opioid signaling pathways. Studies have shown that CTOP can mimic the effects of mu-opioid agonists at certain concentrations, demonstrating its complex interactions within the opioid system .

1.2 Pain Management Research

Due to its antagonistic properties, CTOP has been investigated for its potential in pain management strategies. The compound's ability to selectively block mu-opioid receptors makes it a candidate for developing therapies that mitigate opioid-induced side effects while providing pain relief through alternative pathways .

Neuropharmacology Studies

2.1 Impact on Neuronal Activity

CTOP has been utilized in neuropharmacological studies to assess its impact on neuronal activity in brain slices. For instance, intracellular recordings have shown that CTOP increases K+ conductance with an effective concentration (EC50) of 560 nM, indicating significant modulation of neuronal excitability . This property is crucial for understanding the physiological roles of mu-opioid receptors in various brain regions.

2.2 Exploring Mechanisms of Action

The mechanisms through which CTOP operates have been extensively studied using electrophysiological techniques. These studies provide insights into how CTOP influences neurotransmitter release and neuronal communication, paving the way for further exploration in neuropharmacology .

Table 1: Summary of Key Studies Involving D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2

Study ReferenceFocus AreaKey Findings
Mu-opioid receptor activityIncreased K+ conductance; EC50 = 560 nM
Neuronal excitabilityModulation of neuronal signaling pathways
Pain managementPotential therapeutic applications in pain relief

Future Directions and Research Opportunities

The applications of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 extend beyond current pharmacological uses. Future research could explore:

  • Combination Therapies : Investigating the efficacy of CTOP in combination with other analgesics to enhance pain management while minimizing addiction risks.
  • Neuroprotective Effects : Evaluating whether CTOP can provide neuroprotection in conditions such as neurodegenerative diseases or traumatic brain injuries.
  • Peptide Engineering : Developing analogs of CTOP with improved selectivity and potency for specific therapeutic targets.

Wirkmechanismus

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 exerts its effects by binding to mu-opioid receptors, thereby blocking the action of endogenous opioids. This interaction prevents the activation of downstream signaling pathways that mediate pain and reward. The compound’s high selectivity for mu-opioid receptors makes it a valuable tool for studying opioid receptor function and developing new opioid antagonists .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Key Structural Analogues

The following peptides share structural homology with CTP-NH₂ but differ in specific residues, leading to distinct pharmacological profiles:

Compound Name Position 5 Residue Key Modifications Primary Receptor Target
CTP-NH₂ Lys Disulfide bridge (Cys²-Pen⁷) Mu-opioid (antagonist)
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) Orn Ornithine substitution at position 5 Mu-opioid (antagonist)
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂) Arg Arginine substitution at position 5 Mu-opioid (antagonist)
DAMGO (Tyr-D-Ala-Gly-MePhe-Gly-ol) N/A Linear peptide, MOR agonist Mu-opioid (agonist)

Binding Affinity and Selectivity

Table 1: Receptor Binding Data
Compound MOR IC₅₀ (nM) DOR IC₅₀ (nM) Selectivity (DOR/MOR) Reference
CTP-NH₂ 2.80 >10,000 >3,570
CTOP 0.16* 22,700 4840
CTAP 1.11 Not reported >1,000
DAMGO 0.23 N/A N/A

*Saturation binding studies for CTOP revealed Kd = 0.16 nM at 25°C .

Key Findings :

  • CTOP exhibits the highest MOR affinity (Kd = 0.16 nM) and selectivity (~4,840-fold over DORs) due to its Orn residue, which enhances electrostatic interactions with MORs .
  • CTAP shows slightly lower MOR affinity (Kd = 1.11 nM) but exceptional in vivo potency as an antagonist, being 10-fold more potent than naltrexone in blocking antinociceptive effects .
  • CTP-NH₂ and CTOP share similar selectivity profiles, but CTP-NH₂’s Lys residue may reduce stability compared to Orn in CTOP .

Functional Activity and Off-Target Effects

Key Findings :

  • CTOP uniquely activates a K⁺ conductance in locus ceruleus neurons via a non-opioid mechanism, likely involving somatostatin-like receptors.
  • CTAP exhibits "insurmountable" antagonism at high doses, suggesting irreversible binding or allosteric modulation of MORs .
  • CTP-NH₂ lacks reported off-target effects, making it a cleaner tool for studying MOR-specific pathways .

Clinical and Experimental Implications

  • CTAP is preferred for in vivo studies due to its potency and lack of non-opioid effects at therapeutic doses .
  • CTOP’s off-target K⁺ conductance complicates its use in electrophysiological studies but may reveal novel receptor cross-talk .
  • CTP-NH₂ ’s conformational stability (via NMR-defined β-turn) makes it a model for designing selective MOR antagonists .

Q & A

Q. What is the structural conformation of CTAP, and how does it influence its μ-opioid receptor antagonism?

CTAP adopts a cyclic conformation stabilized by a disulfide bond (Cys²–Pen⁷). Nuclear magnetic resonance (NMR) studies reveal a type II' β-turn in the -Tyr³-D-Trp⁴-Lys⁵-Thr⁶- sequence, critical for receptor interaction. The constrained structure enhances selectivity for μ-opioid receptors by aligning pharmacophores with receptor binding pockets .

Q. Which experimental models are used to evaluate CTAP's antagonist potency?

Antinociception assays in male Sprague-Dawley rats are standard. Tail-withdrawal latency from 55°C water is measured after subcutaneous (s.c.) or intracerebroventricular (i.c.v.) administration of agonists (e.g., morphine, DAMGO) and antagonists (e.g., CTAP, naltrexone). CTAP’s potency is quantified via dose-response curves and compared to traditional antagonists like naltrexone .

Q. How does CTAP’s selectivity for μ-opioid receptors compare to other opioid antagonists?

Radioligand binding assays show CTAP has >100-fold selectivity for μ- over δ- or κ-opioid receptors. In functional assays, CTAP is 10–300-fold more potent than naltrexone against peptide agonists like DAMGO, suggesting unique binding interactions within the μ-receptor’s active site .

Advanced Research Questions

Q. What mechanisms underlie CTAP’s insurmountable antagonism at high doses?

High-dose CTAP (e.g., 10 nmol, i.c.v.) produces noncompetitive antagonism of etorphine and morphine, unlike naltrexone. This may involve allosteric modulation, irreversible binding, or recruitment of additional opioid receptor subtypes. Further studies using Schild analysis or receptor mutagenesis could clarify this .

Q. Why does CTAP exhibit differential potency against peptide (DAMGO) vs. alkaloid (morphine) agonists?

CTAP is ~300-fold more potent against DAMGO than morphine. This discrepancy may arise from divergent agonist binding modes: DAMGO’s peptide structure may allow deeper penetration into the receptor’s orthosteric pocket, while CTAP’s β-turn conformation aligns better with peptide agonists. Molecular dynamics simulations could test this hypothesis .

Q. How do methodological differences in structural studies (e.g., NMR vs. crystallography) impact CTAP’s conformational analysis?

NMR in aqueous solution identifies dynamic features (e.g., segmental Lys⁵ side-chain motion), whereas crystallography might reveal static conformations. Combining these methods with circular dichroism (CD) spectroscopy could resolve conflicts between solution-phase flexibility and receptor-bound rigidity .

Q. What explains contradictions in CTAP’s efficacy across in vitro vs. in vivo models?

In vitro assays (e.g., GTPγS binding) show full antagonism, but in vivo studies report partial agonism under specific conditions. This may reflect tissue-specific receptor isoforms or differential signal transduction pathways. Using knockout mouse models (e.g., μ-receptor-deficient) could isolate these variables .

Methodological Guidance

Q. How should researchers design experiments to resolve CTAP’s noncompetitive antagonism?

  • Use Schild regression analysis to distinguish competitive vs. noncompetitive antagonism.
  • Conduct dissociation kinetics assays with radiolabeled CTAP to assess binding reversibility.
  • Compare CTAP’s effects in wild-type vs. mutant μ-receptors (e.g., D114A or N150A mutants) to identify critical binding residues .

Q. What strategies optimize structural studies of CTAP’s dynamic conformation?

  • Combine NMR relaxation experiments (e.g., T₁/T₂ measurements) to quantify backbone and side-chain mobility.
  • Apply transferred nuclear Overhauser effect (trNOE) spectroscopy to study CTAP’s conformation when bound to receptor mimetics (e.g., nanodiscs) .

Q. How can researchers address variability in CTAP’s potency across agonist classes?

  • Perform comparative molecular field analysis (CoMFA) to map steric/electrostatic interactions between CTAP and diverse agonists.
  • Use fluorescence resonance energy transfer (FRET) to monitor real-time receptor conformational changes upon CTAP binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.